molecular formula C11H10N4O3 B1393618 Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate CAS No. 432521-54-5

Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B1393618
CAS No.: 432521-54-5
M. Wt: 246.22 g/mol
InChI Key: BCZISJBETNEEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with urea and a substituted aldehyde in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate include:

  • Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid

Uniqueness

What sets this compound apart is its specific substitution pattern on the pyrimidine ring, which can confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

ethyl 6-oxo-2-pyrimidin-2-yl-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-2-18-11(17)7-6-14-9(15-10(7)16)8-12-4-3-5-13-8/h3-6H,2H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZISJBETNEEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.